molecular formula C25H30N3O+ B12808191 Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]- CAS No. 71173-64-3

Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-

Cat. No.: B12808191
CAS No.: 71173-64-3
M. Wt: 388.5 g/mol
InChI Key: MSYYTNHEAVXEAB-UHFFFAOYSA-O
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Description

Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium is a complex organic compound with a molecular formula of C25H30N3O. This compound is known for its unique structure, which includes dimethylamino and hydroxyethylamino functional groups attached to phenyl rings. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-((2-hydroxyethyl)amino)benzaldehyde in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-efficiency catalysts and continuous monitoring of reaction parameters are crucial to achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including as a component in drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The pathways involved often include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(dimethylamino)phenyl)methanone
  • Bis(4-(dimethylamino)phenyl)methanethiol
  • Bis(4-(dimethylamino)phenyl)amine

Uniqueness

Compared to similar compounds, Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium stands out due to the presence of both dimethylamino and hydroxyethylamino groups. This unique combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications and industrial uses.

Properties

CAS No.

71173-64-3

Molecular Formula

C25H30N3O+

Molecular Weight

388.5 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-[4-(2-hydroxyethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C25H29N3O/c1-27(2)23-13-7-20(8-14-23)25(21-9-15-24(16-10-21)28(3)4)19-5-11-22(12-6-19)26-17-18-29/h5-16,29H,17-18H2,1-4H3/p+1

InChI Key

MSYYTNHEAVXEAB-UHFFFAOYSA-O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)NCCO

Origin of Product

United States

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